PF-04217903 mesylate
Overview
Description
PF-04217903 mesylate is a potent ATP-competitive c-Met kinase inhibitor with a Ki of 4.8 nM for human c-Met . It shows more than 1,000-fold selectivity relative to 208 kinases . The molecular formula is C20H20N8O4S .
Molecular Structure Analysis
The molecular structure of PF-04217903 mesylate is complex, with a molecular weight of 468.5 g/mol . The IUPAC name is methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol .Physical And Chemical Properties Analysis
The molecular formula of PF-04217903 mesylate is C20H20N8O4S, and it has a molecular weight of 468.5 g/mol . Unfortunately, detailed physical and chemical properties weren’t found .Scientific Research Applications
1. Role in Cancer Therapeutics
PF-04217903 Mesylate, a novel ATP-competitive small-molecule inhibitor of c-Met kinase, has been primarily researched in the context of cancer therapeutics. It exhibits significant selectivity for c-Met compared to other kinases, making it a potential candidate for targeted cancer therapy. PF-04217903 has demonstrated inhibitory effects on tumor cell proliferation, survival, migration, and invasion in MET-amplified cell lines in vitro. Furthermore, it has shown antitumor activity in tumor models harboring MET gene amplification or a hepatocyte growth factor (HGF)/c-Met autocrineloop, especially at well-tolerated dose levels in vivo. The effectiveness of PF-04217903 is dose-dependent and correlates strongly with the inhibition of c-Met phosphorylation, downstream signaling, and tumor cell proliferation/survival. Additionally, this compound exhibits antiangiogenic properties both in vitro and in vivo. It's noteworthy that while complete inhibition of c-Met activity led to partial tumor growth inhibition, the combination of PF-04217903 with other treatments, such as Recepteur d'origine nantais (RON) short hairpin RNA (shRNA) knockdown, enhanced antitumor efficacy significantly in certain tumor models. This indicates the potential of PF-04217903 in combination therapies for cancer treatment. However, it's important to note that resistance mechanisms, such as oncogene switching in tumor cell signaling, might affect the responses to c-Met inhibitors and should be considered in the therapeutic use of PF-04217903 (Zou et al., 2012).
2. PF-04217903 in Clinical Trials
PF-04217903 has been involved in several clinical trials, particularly focusing on its application in chronic myeloid leukemia (CML) patients. It's recognized as a 4th-generation oral tyrosine kinase inhibitor (TKI) active against wild-type and mutated BCRABL1 isoforms. Clinical trials have shown that PF-04217903 is effective in subjects with chronic or accelerated phase chronic myeloid leukemia (CML) failing prior TKI therapy or those with BCRABL1T315I mutation. The trials followed a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities (DLTs) during the treatment cycle. Results from these studies have suggested that PF-04217903 exhibits significant therapeutic potential in a heavily pretreated subgroup of patients, including those with resistant forms of CML, and showcased a favorable safety profile (Turkina et al., 2017) (Turkina et al., 2018).
Safety And Hazards
properties
IUPAC Name |
methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N8O.CH4O3S/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16;1-5(2,3)4/h1-5,8-10,12,28H,6-7,11H2;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEMHKVWZJTVOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647715 | |
Record name | Methanesulfonic acid--2-(4-{1-[(quinolin-6-yl)methyl]-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PF-04217903 mesylate | |
CAS RN |
956906-93-7 | |
Record name | PF-04217903 mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956906937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid--2-(4-{1-[(quinolin-6-yl)methyl]-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-04217903 MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149X53W31J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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